molecular formula C22H27NO6 B13117289 propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate

propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate

Cat. No.: B13117289
M. Wt: 401.5 g/mol
InChI Key: DYGFODSNRYBXDK-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It may be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C22H27NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,15,26H,4-5,11,13-14H2,1-3H3/t22-/m1/s1

InChI Key

DYGFODSNRYBXDK-JOCHJYFZSA-N

Isomeric SMILES

CCCOC(=O)C1=NC(=C(C(=C1)[C@@](CC)(C=O)O)COCC2=CC=CC=C2)OC

Canonical SMILES

CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(C=O)O)COCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.